molecular formula C17H12O6 B1665050 Aflatoxin B1 CAS No. 1162-65-8

Aflatoxin B1

Cat. No.: B1665050
CAS No.: 1162-65-8
M. Wt: 312.27 g/mol
InChI Key: OQIQSTLJSLGHID-WNWIJWBNSA-N
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Description

Aflatoxin B1 (AFB1) is a potent mycotoxin produced by the fungi Aspergillus flavus and Aspergillus parasiticus . It is recognized as a Group 1 human carcinogen by the International Agency for Research on Cancer and is one of the most potent naturally occurring hepatocarcinogens known . This compound is a critical reagent in research focused on hepatocellular carcinoma (HCC), mycotoxin toxicology, and food safety . Mechanism of Action: The carcinogenicity of AFB1 is primarily attributed to its genotoxic activity. Upon ingestion, it is metabolically activated primarily in the liver by cytochrome P450 enzymes to the highly reactive intermediate, this compound-8,9- exo -epoxide . This electrophilic metabolite forms covalent adducts with DNA, predominantly binding to guanine residues. These adducts can lead to characteristic GC→TA transversion mutations, most notably at codon 249 of the tumor suppressor p53 gene, a genetic signature frequently observed in AFB1-associated liver cancers . Research has established a powerful synergistic effect between AFB1 exposure and chronic hepatitis B virus (HBV) infection, drastically increasing the risk of developing HCC . Beyond its carcinogenic potential, AFB1 also exhibits immunosuppressive, teratogenic, and growth-inhibiting properties, making it a compound of interest in immunology and developmental toxicity studies . Research Applications: This high-purity this compound is indispensable for: • Investigating the molecular mechanisms of chemical carcinogenesis and mutagenesis. • Studying liver pathology, including necrosis, fibrosis, and hepatocyte vacuolation . • Developing and validating novel methods for the detection and detoxification of mycotoxins in food and feed . • Exploring synergistic interactions between environmental toxins and viral infections in disease etiology . • Assessing the efficacy of potential therapeutic and bioremediation agents . Regulatory Note: Contamination of staple foods such as maize, peanuts, and tree nuts with AFB1 is a significant global food safety challenge, with an estimated one-quarter of the world's food supply affected . Regulatory bodies, including the European Food Safety Authority (EFSA) and the WHO JECFA, emphasize that exposure to this genotoxic carcinogen should be kept as low as reasonably achievable . Warning: This product is strictly for laboratory research purposes only. It is classified as a acute toxin, carcinogen, and mutagen . It is NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR ANY HUMAN USE. Proper safety protocols must be followed during handling.

Properties

IUPAC Name

(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
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InChI

InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1
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InChI Key

OQIQSTLJSLGHID-WNWIJWBNSA-N
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Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1
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Isomeric SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1
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Molecular Formula

C17H12O6
Record name AFLATOXIN B-1
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DSSTOX Substance ID

DTXSID9020035, DTXSID00873175
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Molecular Weight

312.27 g/mol
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Physical Description

Aflatoxin b-1 appears as colorless to pale yellow crystals or white powder. Exhibits blue fluorescence. (NTP, 1992), Solid; Exhibits blue fluorescence; [Merck Index] Colorless to pale yellow or white solid; [CAMEO] Faintly yellow powder; [MSDSonline], Solid
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Color/Form

Crystals ... exhibits blue fluorescence

CAS No.

1162-65-8, 10279-73-9
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Melting Point

514 to 516 °F (NTP, 1992), 268 °C
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Preparation Methods

Early Total Synthesis by Büchi Group

The first total synthesis of (±)-aflatoxin B1, achieved by Büchi and colleagues in 1967, established foundational methodologies for constructing its complex pentacyclic framework. Beginning with 5-methoxyresorcinol, the team employed a Pechmann condensation with ethyl acetoacetate to form the coumarin core. Subsequent iodination at C-4 enabled a Friedel-Crafts acylation to introduce the cyclopentenone moiety. A critical challenge involved the regioselective reduction of the C-ring hemiacetal, which required precise control of reaction conditions to avoid over-reduction. The 13-step sequence achieved a 0.9% overall yield, with pyrolysis at 240°C serving as the final step to annulate the difuran system.

Asymmetric Synthesis via Palladium-Catalyzed Dynamic Kinetic Resolution

Trost’s 2003 asymmetric synthesis marked a paradigm shift by introducing enantioselective control during B-ring formation. Using a palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT), the team coupled iodocoumarin precursors with lactone derivatives to establish the stereochemistry at C-10b. This approach leveraged π-allyl palladium intermediates to achieve 94% enantiomeric excess (ee) in the key carbon-carbon bond-forming step. Subsequent Heck cyclization and selective C-ring acylation culminated in a nine-step route with 1.6% overall yield, demonstrating significant improvements in stereochemical fidelity compared to racemic methods.

Radical Cyclization and Oxaza–Cope Rearrangement Approaches

Alternative synthetic strategies have explored radical-mediated and rearrangement-based tactics. Snieckus’ 1988 formal synthesis utilized a brominated coumarin precursor subjected to tributyltin hydride-mediated radical cyclization, achieving the B-ring closure in 65% yield. Rapoport’s group employed an oxaza–Cope rearrangement of hydroxylamine-aldehyde adducts to construct the C-ring with 2.9% overall efficiency, though competing side reactions limited scalability. These methods underscore the versatility of modern organic synthesis in addressing this compound’s structural complexity.

Table 1: Comparative Analysis of this compound Synthetic Methods

Method Key Steps Total Steps Overall Yield Stereochemical Outcome
Büchi (1967) Pechmann condensation, Friedel-Crafts 13 0.9% Racemic
Trost (2003) DYKAT, Heck cyclization 9 1.6% 94% ee
Snieckus (1988) Radical cyclization 7 2.1% Racemic
Rapoport (1986) Oxaza–Cope rearrangement 6 2.9% Racemic

Analytical Preparation from Biological Matrices

Extraction Protocols for Food Samples

Standardized extraction methodologies, as codified by the FSSAI, employ methanol-water (85:15 v/v) mixtures to isolate aflatoxins from ground agricultural commodities. For 50g samples, homogenization with 250mL solvent followed by 30-minute mechanical shaking ensures efficient mycotoxin release. Filtration through Whatman No. 4 paper precedes liquid-liquid partitioning, where hexane removes non-polar interferents before chloroform extraction of aflatoxins. Critical parameters include pH adjustment to 6.5–7.0 during phase separation and strict temperature control (<40°C) during solvent evaporation to prevent thermal degradation.

Purification via Silica Gel Chromatography

Crude extracts undergo purification using activated silica gel (60–120 mesh) columns conditioned with hexane. Elution with acetone-chloroform (1:9 v/v) selectively recovers this compound while retaining polar contaminants. The FSSAI protocol specifies a 20cm column bed height and 2mL/min flow rate, achieving >90% recovery rates as validated through spiked sample studies. Recent advancements incorporate immunoaffinity columns with monoclonal antibodies for higher specificity, though cost considerations limit their use in resource-constrained settings.

Thin-Layer Chromatography (TLC) Quantification

Post-purification analysis utilizes silica gel 60 TLC plates developed in toluene-ethyl acetate-formic acid (6:3:1) mobile phases. Visual detection under 365nm UV light reveals this compound as blue-fluorescent spots (Rf 0.45–0.55). Quantitation via densitometry requires calibration with serial dilutions of certified standards, typically achieving a limit of detection (LOD) of 1μg/kg. Method validation studies demonstrate inter-day precision of ±12% RSD and accuracy within 85–110% recovery ranges for spiked maize samples.

Table 2: Analytical Parameters for this compound Detection

Parameter TLC Method HPLC-FLD Immunoassay
LOD (μg/kg) 1.0 0.1 0.5
LOQ (μg/kg) 3.0 0.3 1.5
Precision (% RSD) 12 5 15
Recovery Range 85–110% 90–105% 80–120%
Analysis Time 2h 30min 1h

Chemical Reactions Analysis

Metabolic Activation and DNA Adduction

AFB₁ requires metabolic activation to exert genotoxicity. Cytochrome P450 enzymes oxidize AFB₁ to the highly reactive AFB₁-8,9-exo-epoxide , which intercalates into DNA and forms covalent adducts with guanine residues .

Key Reaction Steps:

  • Epoxidation : Conversion of AFB₁ to AFB₁-8,9-exo-epoxide via cytochrome P450 3A4 .

  • DNA Adduction : The exo-epoxide reacts with the N7 atom of guanine via an S<sub>N</sub>2 mechanism, forming 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFB₁ (AFB₁-N7-Gua) .

  • Hydrolysis : The epoxide hydrolyzes rapidly in water (rate: 0.6 s⁻¹ at 25°C) but reacts faster with DNA (35 s⁻¹) .

DNA Interaction Parameters:

ParameterValueSource
DNA binding affinity (K<sub>d</sub>)1.4 mM monomer equivalents
Adduct formation rate35 s⁻¹
Hydrolysis acceleration0.23 s⁻¹ (pH 6.2 with DNA)

Degradation Pathways

AFB₁ undergoes enzymatic, microbial, and physical degradation, reducing its bioavailability and toxicity.

Enzymatic Degradation

  • Lignolytic phenoloxidase from Trametes hirsuta degrades 77.9% of AFB₁ without requiring H<sub>2</sub>O<sub>2</sub> .

  • Aspergillus niger RAF106 intracellular extracts degrade 83.64% of AFB₁ in 72 hours .

Ultrasound Degradation

Power ultrasound (80 min exposure) degrades 85.1% of AFB₁ via radical-mediated pathways :

  • Primary pathway : H- and OH- radicals disrupt the C8=C9 double bond in the furan ring.

  • Secondary pathway : H<sub>2</sub>O<sub>2</sub> oxidizes the lactone ring and methoxy group.

Degradation Products from Ultrasound :

Product Formulam/zStructural Modification
C₁₆H₁₁O₆299.0546Loss of CH₃ from methoxy group
C₁₆H₁₃O₇317.0652Hydration of C8=C9 double bond
C₁₅H₁₁O₅271.0598Methanol loss from lactone ring

Computational Insights

Density functional theory (DFT) and molecular docking reveal:

  • Bond reactivity : The C2–C3 bond (bond order: 1.84) is critical for epoxidation and hydroxylation .

  • Atomic charges : C3 in AFB₁ carries a charge of −0.20, shifting to near-zero in AFB₁-epoxide .

  • DNA interaction : AFB₁-epoxide intercalates preferentially into DNA grooves, stabilized by π-π stacking .

Key Computational Findings :

PropertyAFB₁AFB₁-Epoxide
C2–C3 bond order1.841.12
HOMO (eV)−6.2−5.8
LUMO (eV)−1.9−2.3

Toxicological Implications

  • Mutagenicity : The AGG→AGT transversion in codon 249 of the TP53 gene is a hallmark of AFB₁-induced hepatocellular carcinoma .

  • Synergy with HBV : AFB₁ adducts synergize with hepatitis B virus to accelerate liver carcinogenesis .

Remediation Strategies

MethodEfficiencyMechanismReference
Microbial enzymes77.9–83.6%Oxidative cleavage of AFB₁
Ultrasound85.1%Radical-mediated degradation
Clay adsorptionN/AAFB₁ sequestration via ion exchange

This synthesis integrates mechanistic data, degradation pathways, and computational models to elucidate AFB₁'s reactivity, providing a foundation for detoxification strategies.

Scientific Research Applications

Health Risk Assessment

Toxicological Studies
AFB1 is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Studies have demonstrated its mutagenic properties and its association with liver cancer, particularly in regions where dietary exposure is prevalent. For instance, a systematic review highlighted that AFB1 exposure is linked to growth impairment in children, showing negative associations with weight-for-age (WAZ) and height-for-age (HAZ) z-scores . This underscores the importance of monitoring AFB1 levels in food products to mitigate health risks.

Case Study: AFB1 and Liver Injury
A recent case study utilized network toxicology and molecular docking to explore AFB1's hepatotoxicity. The study identified 156 potential targets associated with liver injury from AFB1 exposure, refining these to 23 core targets involved in cancer-related pathways . Such insights are critical for developing therapeutic strategies against AFB1-induced toxicity.

Food Safety and Regulation

Contamination Monitoring
AFB1 contamination poses a significant risk in agricultural products such as grains, nuts, and seeds. Regular monitoring using high-performance liquid chromatography (HPLC) has been employed to assess AFB1 levels in food samples. For example, a study on imported hazelnuts reported analytical methods for detecting AFB1 at low concentrations, emphasizing the need for stringent food safety regulations .

Mitigation Strategies
Research has focused on various strategies to reduce AFB1 contamination in food supplies. Biocontrol agents like Trametes versicolor have been engineered to degrade AFB1 while simultaneously producing ethanol from contaminated substrates . This dual approach not only addresses contamination but also provides an alternative energy source.

Environmental Applications

Bioremediation Techniques
The application of microorganisms for bioremediation of AFB1-contaminated environments has gained traction. Certain fungal strains have shown promise in degrading AFB1 effectively. For instance, studies indicate that specific strains can reduce AFB1 levels in contaminated agricultural products through enzymatic activity .

Computational Chemistry Applications

In Silico Studies
Computational methods have been employed to understand the chemical behavior of AFB1 and its interactions with biological systems. Various studies utilize molecular docking and dynamics simulations to predict how AFB1 interacts with cellular targets, aiding in the design of inhibitors or detoxifying agents . These computational approaches complement experimental research by providing insights into molecular mechanisms underlying AFB1 toxicity.

Public Health Implications

Nutritional Impact
AFB1 exposure has been linked to malnutrition and stunted growth in children, highlighting its broader implications for public health policies. The meta-analysis indicates that children exposed to higher levels of AFB1 are at increased risk for underweight and stunting . This necessitates public health interventions focusing on reducing dietary exposure to this mycotoxin.

Comparison with Similar Compounds

Table 1: Key Aflatoxins and Metabolites Compared to AFB1

Compound Structural Feature Toxicity (Relative to AFB1) Major Metabolic Pathways Carcinogenicity (IARC Classification)
Aflatoxin B1 (AFB1) Difuran ring with double bond (C8-C9) 1× (Reference) CYP450-mediated epoxidation → DNA adducts Group 1 (Carcinogenic)
Aflatoxin G1 (AFG1) Cyclopentenone ring modification ~50% potency Similar epoxidation; lower DNA binding affinity Group 1
Aflatoxin M1 (AFM1) Hydroxylation at C4 ~10% potency Detoxification product; excreted in urine Group 2B (Possible carcinogen)
Aflatoxin B2a (AFB2a) Dihydro form (C8-C9 single bond) Non-toxic Acid-catalyzed hydration (e.g., in yoghurt) Non-carcinogenic
Aflatoxin Q1 (AFQ1) Hydroxylation at C3 <10% potency Detoxification via CYP1A2; predominant in primates Not classified
Aflatoxicol Reduction of ketone at C1 ~20% mutagenicity Reduction by cytosolic reductases (e.g., in ducks) Less carcinogenic

Key Findings:

Structural Determinants of Toxicity: The C8-C9 double bond in AFB1 is critical for epoxidation and subsequent DNA binding. Saturation (e.g., AFB2a) or hydroxylation (e.g., AFM1) reduces toxicity . AFG1’s cyclopentenone modification reduces DNA adduct stability compared to AFB1 .

Metabolic Pathways: AFB1-8,9-epoxide: The primary carcinogenic metabolite; formed in humans, rats, and mice . Aflatoxicol: A reductive metabolite in ducks, associated with reduced hepatic toxicity .

Species-Specific Metabolism :

  • Humans and primates : High conversion rates (~80% in 30 minutes) to water-soluble metabolites (e.g., AFQ1) but retain significant epoxide formation .
  • Ducks : Predominantly produce aflatoxicol, correlating with resistance to AFB1-induced HCC .
  • Rats and mice : Lower metabolic activity (15–20% conversion) but higher susceptibility due to inefficient detoxification .

Detoxification and Mitigation Strategies

Table 2: Detoxification Methods for AFB1

Method Mechanism Efficacy Reference
Acidogenous yoghurt Converts AFB1 → AFB2a via hydration 800 ppb AFB1 fully detoxified
Microbial adsorption Binding to microbial cell walls 60–90% reduction in vitro
Plant extracts Inhibition of fungal AFB1 synthesis Dose-dependent reduction (p<0.05)
Chemical treatments Ammoniation or oxidation Effective but may alter food quality

Key Insights:

  • Microbial Detoxification : Lactobacillus spp. and Saccharomyces cerevisiae adsorb AFB1 via surface polysaccharides, achieving >60% reduction .
  • Plant-Based Inhibitors : Curcumin and garlic extracts suppress Aspergillus growth and AFB1 biosynthesis by >50% .

Biological Activity

Aflatoxin B1 (AFB1) is a potent mycotoxin produced by certain molds, primarily Aspergillus flavus and Aspergillus parasiticus. It is recognized for its significant biological activity, particularly its carcinogenic properties. This article explores the biological activity of AFB1, including its mechanisms of action, effects on cellular processes, and implications for human and animal health.

AFB1 exerts its biological effects through several mechanisms, primarily involving metabolic activation and interaction with cellular macromolecules. Upon ingestion, AFB1 is metabolized by cytochrome P450 enzymes, notably CYP1A2 and CYP3A4, leading to the formation of highly reactive epoxides. These metabolites can bind to DNA, resulting in mutagenic changes that contribute to carcinogenesis .

Key Metabolic Pathways:

  • Activation: AFB1 is converted into AFB1-exo-8,9-epoxide by CYP3A4 and both exo- and endo-8,9-epoxide by CYP1A2.
  • Detoxification: Hydroxylation pathways produce less toxic metabolites such as Aflatoxin M1 (AFM1) and Aflatoxin Q1 (AFQ1) .

Biological Effects

The biological effects of AFB1 are dose-dependent and exhibit a non-linear relationship. At low concentrations, AFB1 can stimulate cellular activity, while at higher concentrations, it induces cell death. Research using Vero cells demonstrated that exposure to 1 μM AFB1 resulted in increased cellular viability and metabolic activity, whereas higher concentrations (5 μM and above) significantly decreased these parameters .

Table 1: Biological Activity of AFB1 at Different Concentrations

Concentration (μM)Cellular Activity (MTT Assay)Fluorescent Intensity (GFP Assay)
0BaselineBaseline
1IncreasedIncreased
5DecreasedDecreased
10DecreasedDecreased
20Significant DecreaseSignificant Decrease

Case Studies

Several case studies have highlighted the impact of AFB1 exposure in various contexts:

  • Animal Studies: In a study involving ducklings, the LD50 for AFB1 was determined to be approximately 20 μg per bird. Symptoms included liver damage and mortality within 24 hours .
  • Human Health Implications: Epidemiological studies have linked dietary exposure to AFB1 with increased liver cancer rates in populations consuming contaminated foods. The International Agency for Research on Cancer (IARC) classified AFB1 as a Group 1 carcinogen .

Epigenetic Changes Induced by AFB1

AFB1 exposure has been shown to induce significant epigenetic modifications. Research indicates that it can cause hypermethylation of tumor suppressor genes and hypomethylation of transposable elements in human hepatocyte cells. This dysregulation contributes to the initiation of carcinogenesis .

Q & A

Basic Research Questions

Q. What validated analytical methods are used to quantify AFB1 in food and biological samples, and how are detection limits determined?

  • Methodology : Reverse-phase HPLC with fluorescence detection is a gold-standard technique. Samples (e.g., groundnuts, milk) are extracted using immunoaffinity columns, followed by derivatization to enhance fluorescence. Limits of detection (LOD) and quantification (LOQ) are calculated via signal-to-noise (S/N) ratios (e.g., LOD for AFB1: 0.005 ng/mL at S/N=3.9). Validation includes spike-recovery experiments and inter-laboratory reproducibility testing .
  • Key Parameters : Column type (C18), mobile phase (water:acetonitrile), fluorescence excitation/emission wavelengths (365/435 nm), and calibration with certified standards .

Q. How is AFB1-induced hepatotoxicity modeled in vitro, and what endpoints are critical for assessing cytotoxicity?

  • Experimental Design : HepG2 cells (human hepatoma line) are commonly treated with AFB1 (e.g., 100 µM for 72 hours). Endpoints include:

  • Cell viability : MTT or resazurin assays.
  • Oxidative stress : Protein carbonyl content via ELISA.
  • Apoptosis : Caspase-3 activity and DNA fragmentation (TUNEL assay) .
    • Controls : Include untreated cells and positive controls (e.g., hydrogen peroxide for oxidative stress).

Q. What is the metabolic pathway of AFB1 leading to carcinogenicity, and which enzymes are pivotal in its activation?

  • Mechanism : AFB1 is bioactivated by cytochrome P450 isoforms (e.g., CYP3A4, CYP1A2) to AFB1-8,9-epoxide. This reactive metabolite binds to DNA, forming 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1 adducts, which induce G→T transversions in TP53 .
  • Key Assays : Microsomal incubation with NADPH, followed by DNA adduct quantification via HPLC or LC-MS .

Advanced Research Questions

Q. What advanced techniques identify and quantify AFB1-DNA adducts, and how do these adducts inform mutagenesis risk?

  • Methods :

  • Adduct Isolation : DNA hydrolysis with formic acid, followed by preparative HPLC to isolate the major adduct (2,3-dihydro-2-(N7-guanyl)-3-hydroxythis compound) .
  • Structural Confirmation : NMR and high-resolution mass spectrometry (HRMS) for stereochemical analysis (trans-configuration of hydroxyl and guanine groups) .
    • Mutagenesis Link : Adducts disrupt DNA replication, leading to TP53 mutations (e.g., codon 249 ser→arg) in hepatocellular carcinoma .

Q. How do species-specific cytochrome P450 isoforms influence AFB1 bioactivation, and what models address inter-species variability?

  • Approach :

  • Reconstituted Enzymes : Human liver microsomes or recombinant CYP3A4/CYP1A2 are incubated with AFB1 and cofactors. Activity is measured via umuC gene response in Salmonella typhimurium TA1535/pSK1002 .
  • Inhibition Studies : Use of troleandomycin (CYP3A4 inhibitor) or 7,8-benzoflavone (activator) to confirm isoform specificity .
    • Cross-Species Comparison : Rodent models (e.g., rats) show higher CYP-mediated activation than primates, necessitating humanized mouse models for translational studies .

Q. What experimental designs evaluate novel compounds (e.g., coumarin, vitamin E) in mitigating AFB1 toxicity in vivo?

  • In Vivo Model : Nile tilapia (Oreochromis niloticus) fed AFB1-contaminated diets (e.g., 1 mg/kg feed) for 8 weeks.
  • Intervention : Co-administration of coumarin (100 mg/kg feed) or vitamin E (200 IU/kg feed).
  • Endpoints :

  • Toxin Residuals : LC-MS/MS quantification in liver tissue.
  • Biomarkers : Serum ALT/AST for hepatotoxicity; glutathione peroxidase (GPx) for oxidative stress .
    • Statistical Analysis : ANOVA with post-hoc Tukey test (P<0.001 significance threshold) .

Methodological Best Practices

Q. How are antibody-based assays optimized for AFB1 detection, and what cross-reactivity challenges arise?

  • Protocol :

  • Immunogen Preparation : AFB1 conjugated to bovine serum albumin (BSA) via carbodiimide crosslinking.
  • Antibody Validation : Competitive ELISA with AFB1 standards (0.2–2.0 ng/mL range). Cross-reactivity tested against analogues (e.g., AFB2: <10%, AFM1: <5%) .
    • Limitations : Sterigmatocystin and coumarin derivatives may yield false positives; confirmatory HPLC is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.